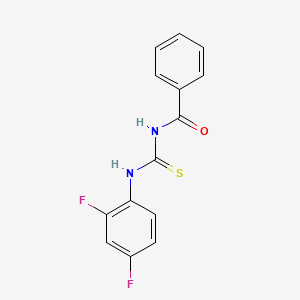

![molecular formula C8H13N B2666076 1-Azaspiro[4.4]non-3-ene CAS No. 1955522-57-2](/img/structure/B2666076.png)

1-Azaspiro[4.4]non-3-ene

Overview

Description

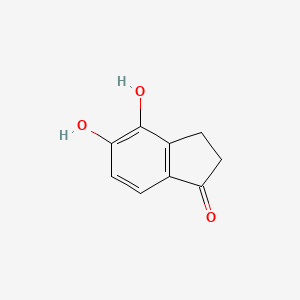

1-Azaspiro[4.4]non-3-ene is a chemical compound with a unique structure . It is part of a class of compounds known as spiroheterocycles . The compound has been used in the synthesis of various structurally diverse spirocyclic compounds .

Synthesis Analysis

The synthesis of 1-Azaspiro[4.4]non-3-ene involves several steps. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .Molecular Structure Analysis

The molecular structure of 1-Azaspiro[4.4]non-3-ene is unique and complex. It contains a spirocyclic ring system, which is a characteristic feature of this class of compounds .Chemical Reactions Analysis

In chemical reactions, 1-Azaspiro[4.4]non-3-ene undergoes a series of transformations. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .Scientific Research Applications

Synthesis and Structural Applications

Nitroso-ene cyclization : This method is used for the rapid construction of 1-azaspiro[4.4]nonane, a key structural motif in the modular synthesis of cephalotaxine, a compound with antileukemic activity (Huang et al., 2015).

Synthesis of Enantiomers : Racemic 1-azaspiro[4.4]nonane-2,6-dione can be synthesized and resolved into enantiomers, which are important for producing compounds like cephlotaxine (Nagasaka et al., 1997).

Core Skeleton in Bioactive Natural Products : The 1-azaspiro[4.4]nonane ring system is a core structure in several bioactive natural products, notably cephalotaxine, known for its antileukemic activity (El Bialy et al., 2005).

Biological Applications

Antimicrobial and Cytotoxic Activities : Compounds with the 1-azaspiro[4.4]non-3-ene structure have been isolated from pathogenic fungi and tested for antimicrobial, cytotoxic, and other biological activities (Narmani et al., 2018).

Angiogenesis Inhibition : Azaspirene, containing a 1-azaspiro[4.4]non-3-ene structure, is an angiogenesis inhibitor isolated from fungus, showing potential in inhibiting endothelial migration (Asami et al., 2002).

Insect Repellent : The 1-azaspiro[4.4]non-3-ene structure has been found in compounds like polyzonimine, which serves as an insect repellent and irritant produced by millipeds (Smolanoff et al., 1975).

Chemical Properties and Applications

Synthesis of Spiro Compounds : 1-Azaspiro[4.4]non-3-ene derivatives have been synthesized for studying their structural properties and potential applications in various fields (Collins & Andrako, 1966).

Bioorthogonal Reporters : Hydrophilic azaspiroalkenes, including azaspiro[2.4]hept-1-ene, show enhanced water solubility and reactivity, useful in biochemical applications like protein tagging (An et al., 2018).

Anticonvulsant Properties : N-phenylamino derivatives of 2-azaspiro[4.4]nonane have been synthesized and tested for their anticonvulsant properties, showing potential in therapeutic applications (Kamiński et al., 2008).

Future Directions

The future directions for research on 1-Azaspiro[4.4]non-3-ene could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound’s unique structure and reactivity make it a promising candidate for the development of new synthetic methods and the discovery of novel reactions .

properties

IUPAC Name |

1-azaspiro[4.4]non-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-5-8(4-1)6-3-7-9-8/h3,6,9H,1-2,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRCPAJIWOESME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C=CCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[4.4]non-3-ene | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

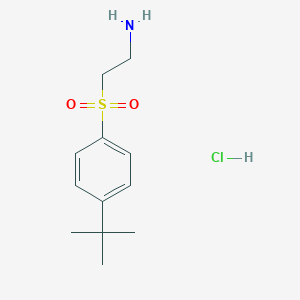

![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)

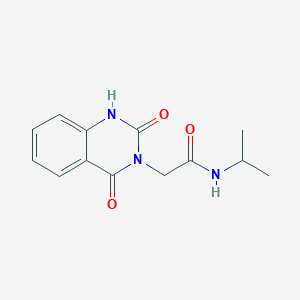

![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)

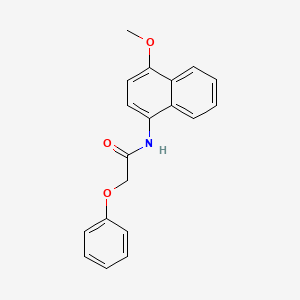

![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)

![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)